molecular formula C24H25ClN4O3S B2995346 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1216632-64-2

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2995346
CAS No.: 1216632-64-2
M. Wt: 485
InChI Key: JVGRGPOFWMDJEL-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound acts by competitively binding to the ATP-binding site of the ALK kinase domain, thereby suppressing its catalytic activity and downstream signaling pathways, including the MAPK/ERK, JAK/STAT, and PI3K/AKT cascades. Aberrant ALK activity, due to gene rearrangements, amplifications, or activating mutations, is a well-validated driver in several malignancies , most notably ALK-positive non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma . As a research tool, this inhibitor is invaluable for elucidating the precise pathological roles of ALK, studying mechanisms of resistance to existing ALK-targeted therapies, and evaluating novel therapeutic combinations in preclinical models. Its high specificity makes it an essential compound for biochemical, cellular, and in vivo studies aimed at advancing the understanding and treatment of ALK-driven cancers. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S.ClH/c1-2-17-8-9-18-22(14-17)32-24(26-18)28(12-5-11-27-13-10-25-16-27)23(29)21-15-30-19-6-3-4-7-20(19)31-21;/h3-4,6-10,13-14,16,21H,2,5,11-12,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGRGPOFWMDJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4COC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its structure incorporates various functional groups, which may contribute to its biological activity.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Imidazole ring : Known for its role in biological systems and potential interactions with enzymes and receptors.
  • Thiazole moiety : Often associated with antimicrobial and anticancer properties.
  • Dihydrobenzo[d]dioxine : This structure may enhance the compound's stability and bioactivity.

The molecular formula of the compound is C₁₈H₁₈ClN₃OS, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The hydrochloride salt form is commonly used in research due to improved solubility.

Antimicrobial Activity

Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various bacterial strains. The structural components of this compound may allow it to interact with bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

Research has indicated that derivatives of this compound may possess cytotoxic effects on cancer cell lines. For example:

  • In vitro studies have shown that related compounds inhibit the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with significant IC50 values, suggesting a strong potential for anticancer activity .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could be crucial for developing therapeutics targeting diseases where these enzymes play a significant role.

The biological activity of this compound is likely influenced by its ability to interact with various biological targets through:

  • Receptor binding : The imidazole ring can facilitate interactions with histamine receptors or other G-protein coupled receptors.
  • Enzyme interaction : The thiazole moiety may enhance binding affinity to specific enzymes, leading to inhibition or modulation of their activity.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

StudyFocusFindings
AntimicrobialCompounds similar to this one showed efficacy against Gram-positive and Gram-negative bacteria.
AnticancerRelated derivatives demonstrated significant cytotoxicity against multiple cancer cell lines.
Enzyme inhibitionCertain structural analogs were found to inhibit key metabolic enzymes effectively.

These findings highlight the potential therapeutic applications of this compound across various fields.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

The benzothiazole ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:

Table 1: Substituent Effects on Benzothiazole Derivatives
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 6-Ethyl C₂₄H₂₅ClN₄O₃S 485.0 Ethyl group enhances lipophilicity and steric bulk .
6-Fluoro Analog 6-Fluoro C₂₂H₂₀ClFN₄O₃S 474.9 Fluorine increases electronegativity, potentially improving target affinity.
6-Methoxy Analog 6-Methoxy C₂₃H₂₅ClN₄O₄S 509.0 Methoxy group adds polarity, altering solubility and metabolic stability.
4-Fluoro Analog 4-Fluoro C₂₂H₂₀ClFN₄O₃S 474.9 Positional isomerism may affect binding pocket interactions.
Key Observations:
  • Ethyl vs. Fluoro/Methoxy : The 6-ethyl group in the target compound provides greater hydrophobicity compared to the electron-withdrawing 6-fluoro or polar 6-methoxy groups. This could enhance membrane permeability but reduce aqueous solubility .
  • Positional Isomerism : The 4-fluoro analog’s substituent orientation may sterically hinder interactions with target proteins compared to the 6-ethyl derivative .

Variations in the Side Chain

The propyl linker and terminal functional groups are critical for pharmacological activity:

Table 2: Side Chain Modifications
Compound Name Side Chain Modification Molecular Formula Molecular Weight (g/mol) Implications
Target Compound Imidazole-terminated C₂₄H₂₅ClN₄O₃S 485.0 Imidazole offers basicity (pKa ~7) for pH-dependent solubility .
Dimethylamino Analog Dimethylamino-terminated C₂₀H₂₂ClN₃O₂S₂ 448.0 Dimethylamino group increases basicity, altering pharmacokinetics.
Key Observations:
  • Imidazole vs. Dimethylamino: The imidazole ring in the target compound provides a hydrogen-bond donor/acceptor profile, which may improve target engagement compared to the dimethylamino group’s purely cationic character .

Research Implications

  • Structure-Activity Relationships (SAR) : The 6-ethyl group in the target compound likely optimizes a balance between lipophilicity (for membrane penetration) and steric bulk (for selective binding).
  • Synthetic Feasibility : Analog synthesis (e.g., 6-methoxy derivative) may require tailored protecting-group strategies due to the reactivity of the benzothiazole ring .

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers validate intermediate products?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzo[d]thiazole core via condensation of 6-ethyl-2-aminobenzothiazole with a substituted carboxamide precursor under reflux conditions (e.g., using DMF as solvent and triethylamine as a base) .
  • Step 2 : Introduction of the imidazole-propyl group via nucleophilic substitution or aza-Michael addition, as seen in analogous imidazole-thiazole hybrids .
  • Final step : Hydrochloride salt formation using HCl in ethanol .
    Validation : Intermediate products should be characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) and structural integrity .

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?

  • NMR : 1H^1H-NMR can resolve aromatic protons (δ 6.5–8.5 ppm) and imidazole protons (δ 7.2–8.0 ppm), while 13C^{13}C-NMR identifies carbonyl carbons (δ ~170 ppm) and heterocyclic carbons .
  • X-ray crystallography : Critical for confirming stereochemistry and hydrogen bonding patterns, as demonstrated in analogous imidazole-dioxane hybrids .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). Bayesian optimization algorithms have outperformed manual tuning in similar heterocyclic syntheses .
  • Flow chemistry : Continuous-flow systems enhance reproducibility and reduce side reactions, as shown in diazomethane syntheses .
  • Purification : Gradient chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. How can contradictions in biological activity data be resolved?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethyl vs. methoxy groups on the benzothiazole ring) and compare IC50_{50} values in assays like MTT for cytotoxicity .
  • Dose-response validation : Ensure consistent assay protocols (e.g., cell lines, incubation times) to minimize variability. Conflicting results may arise from differences in membrane permeability or off-target effects .

Q. What mechanistic insights explain its biological activity?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases or GPCRs). For example, benzothiazole-imidazole hybrids show affinity for ATP-binding pockets due to π-π stacking and hydrogen bonding .
  • Enzymatic assays : Measure inhibition of COX-1/2 or cytochrome P450 isoforms to identify metabolic pathways .

Q. How can stability and solubility challenges be addressed in preclinical studies?

  • pH-dependent solubility : Test solubility in buffered solutions (pH 1.2–7.4) and use co-solvents (e.g., PEG-400) for in vivo formulations .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC. Hydrolytic degradation of the carboxamide group is a common issue .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

ParameterOptimal RangeImpact on Yield
Reaction temperature80–100°C↑↑ (10–15%)
SolventDMF or acetonitrile↑↑ (20% vs. THF)
CatalystTriethylamine (1.2 eq)Critical for amide bond formation
Reaction time6–8 hoursBalances side reactions

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolution
Overlapping NMR peaksUse 2D-COSY or HSQC for resolution
Low crystallinityVapor diffusion (ether/pentane)
Impurity co-elution in HPLCSwitch to HILIC or chiral columns

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